1,2-Dibromononane 1,2-Dibromononane
Brand Name: Vulcanchem
CAS No.: 73642-91-8
VCID: VC19344718
InChI: InChI=1S/C9H18Br2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-8H2,1H3
SMILES:
Molecular Formula: C9H18Br2
Molecular Weight: 286.05 g/mol

1,2-Dibromononane

CAS No.: 73642-91-8

Cat. No.: VC19344718

Molecular Formula: C9H18Br2

Molecular Weight: 286.05 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromononane - 73642-91-8

Specification

CAS No. 73642-91-8
Molecular Formula C9H18Br2
Molecular Weight 286.05 g/mol
IUPAC Name 1,2-dibromononane
Standard InChI InChI=1S/C9H18Br2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-8H2,1H3
Standard InChI Key AHPKTOXLYWQNST-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(CBr)Br

Introduction

Chemical Identity and Structural Characteristics

1,2-Dibromononane (C₉H₁₈Br₂) is a saturated hydrocarbon with a molecular weight of 286.05 g/mol . Its IUPAC name derives from the substitution pattern of bromine atoms on the first and second carbons of a nonane backbone. The compound’s linear structure is analogous to shorter-chain homologs such as 1,2-dibromopentane (C₅H₁₀Br₂) and 1,2-dibromopropane (C₃H₆Br₂), which exhibit boiling points of 184°C and 139–142°C, respectively .

Table 1: Key Physicochemical Properties of 1,2-Dibromononane

PropertyValue/DescriptionInference Basis
Molecular FormulaC₉H₁₈Br₂Direct data
Molecular Weight286.05 g/molDirect data
Boiling Point~250–270°C (estimated)Homolog trends
Density~1.6–1.8 g/cm³ (estimated)Homolog trends
LogP (Octanol-Water)~5.0–6.0 (estimated)Comparative analysis
Vapor Pressure<1 mmHg at 25°C (estimated)Homolog trends

The compound’s high molecular weight and bromine content contribute to its low volatility and lipophilicity, as evidenced by its estimated LogP value . These properties suggest limited water solubility and a tendency to bioaccumulate in lipid-rich environments.

Synthesis and Industrial Production

The synthesis of vicinal dibromides typically involves the bromination of alkenes via electrophilic addition. For 1,2-dibromononane, this would entail reacting 1-nonene with bromine (Br₂) under controlled conditions. A patent detailing the synthesis of 1,2-dibromopropane (CN103288586A) describes a gas-phase reaction between propylene and bromine in a borosilicate-packed reactor, achieving 99% selectivity . Adapting this method, 1-nonene could undergo similar bromination:

CH₂=CH-(CH₂)₆-CH₃ + Br₂ → CH₂Br-CHBr-(CH₂)₆-CH₃\text{CH₂=CH-(CH₂)₆-CH₃ + Br₂ → CH₂Br-CHBr-(CH₂)₆-CH₃}

Key parameters for optimization include:

  • Temperature: 40–60°C to balance reaction rate and side-product formation .

  • Solvent: Dichloromethane or solvent-free conditions, depending on scale .

  • Catalyst: Iron powder or other Lewis acids to facilitate bromine activation .

Post-synthesis purification involves sequential washing with sodium carbonate and sodium thiosulfate to remove residual bromine, followed by distillation under reduced pressure . Industrial-scale production would require corrosion-resistant reactors due to bromine’s reactivity.

Physical and Spectroscopic Properties

Thermal Stability

The compound’s thermal behavior can be extrapolated from 1,2-dibromopentane, which exhibits a vaporization enthalpy (ΔvapH°) of 49 kJ/mol . For 1,2-dibromononane, the longer alkyl chain likely increases intermolecular van der Waals forces, raising the boiling point and reducing vapor pressure.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals at δ 3.4–4.0 ppm (Br-CH₂-CHBr-) and δ 1.2–1.6 ppm (methylene protons).

    • ¹³C NMR: Peaks near δ 35–40 ppm (C-Br) and δ 25–30 ppm (adjacent CH₂ groups).

  • IR Spectroscopy: C-Br stretching vibrations at 500–600 cm⁻¹.

These spectral features align with those of shorter-chain dibromoalkanes .

Chemical Reactivity and Applications

Elimination Reactions

1,2-Dibromononane serves as a precursor in dehydrohalogenation reactions to synthesize alkenes. For example, treatment with a strong base (e.g., KOH) yields 1-nonene:

CH₂Br-CHBr-(CH₂)₆-CH₃ + 2 KOH → CH₂=CH-(CH₂)₆-CH₃ + 2 KBr + 2 H₂O\text{CH₂Br-CHBr-(CH₂)₆-CH₃ + 2 KOH → CH₂=CH-(CH₂)₆-CH₃ + 2 KBr + 2 H₂O}

This reaction is critical in polymer and surfactant industries.

Nucleophilic Substitution

The compound’s bromine atoms are susceptible to substitution by nucleophiles (e.g., OH⁻, NH₃), enabling the synthesis of diols, diamines, or thioethers. Such derivatives find use in pharmaceuticals and agrochemicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator